O-(2-Propenyl)-Digitoxose 3,4-Diacetate
Description
O-(2-Propenyl)-Digitoxose 3,4-Diacetate (CAS: N/A) is a specialized carbohydrate derivative with the molecular formula C₁₃H₂₀O₆ and a molecular weight of 272.29 g/mol . It is structurally characterized by a 2,6-dideoxy-D-ribo-hexopyranose (digitoxose) backbone substituted with a 2-propenyl ether group at the anomeric oxygen and acetyl esters at the 3- and 4-hydroxyl positions. This compound serves as a critical intermediate in synthesizing Digoxigenin Tetradigitoxoside, an impurity of the cardiac glycoside Digoxin, which is used to treat heart failure .
Properties
Molecular Formula |
C₁₃H₂₀O₆ |
|---|---|
Molecular Weight |
13206 |
Synonyms |
2-Propenyl-2,6-dideoxy-D-ribo-hexopyranose 3,4-Diacetate |
Origin of Product |
United States |
Comparison with Similar Compounds
Digitoxose Derivatives
Digitoxose (2,6-dideoxy-D-ribo-hexose) is a rare sugar commonly found in cardiac glycosides. The table below compares O-(2-Propenyl)-Digitoxose 3,4-Diacetate with other digitoxose derivatives:
Key Findings :
- Hydrolysis of this compound yields digitoxose , confirmed by TLC (Rf = 0.51 in CHCl₃:MeOH) . This aligns with natural digitoxose glycosides (e.g., Compound 3), suggesting shared biosynthetic pathways .
- Unlike Digoxigenin Tetradigitoxoside, which contains four digitoxose units, the target compound is a monosaccharide derivative optimized for synthetic flexibility .
Other Acetylated Sugars
Acetylation is a common protective strategy in carbohydrate chemistry. The table contrasts acetylation patterns:
Key Findings :
- The 3,4-diacetate groups in O-(2-Propenyl)-Digitoxose enhance solubility in organic solvents (e.g., MeOH, dioxane), facilitating its role in synthesis .
- Unlike 3,6'-Disinapoyl Sucrose, which has bulky phenolic esters, the target compound’s smaller acetyl groups allow for easier deprotection during glycoside assembly .
Propenyl-Substituted Compounds
The 2-propenyl group confers unique reactivity. Comparisons include:
Key Findings :
- The 2-propenyl ether in the target compound enables alkylation reactions, distinguishing it from Honokiol’s allylphenolic moieties .
- Propenyl groups in sucrose derivatives (e.g., 3,6'-Disinapoyl Sucrose) are ester-linked, whereas the target compound’s propenyl is ether-linked, altering stability .
Research Insights
Hydrolysis Behavior
Acid hydrolysis (0.05 M HCl, 60°C) of this compound releases digitoxose, identifiable by TLC (Rf = 0.51) . This contrasts with diginose (Rf = 0.66) and cymarose (Rf = 0.76), highlighting structural uniqueness among 2,6-dideoxy sugars .
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